An In-depth Technical Guide to the Chemical Structure and Synthesis of Disperse Blue 106
An In-depth Technical Guide to the Chemical Structure and Synthesis of Disperse Blue 106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 106 is a monoazo disperse dye characterized by its vibrant blue color and its application in dyeing synthetic fibers, particularly polyester and acetate.[1][2] Its chemical structure, based on a thiazole azo component, is responsible for its dyeing properties. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for Disperse Blue 106, aimed at professionals in research and development.
Chemical Structure
The chemical structure of Disperse Blue 106 is 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethanol. It is classified as a single azo dye.[3] Key identifiers and properties of the molecule are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethanol |
| CAS Number | 68516-81-4 |
| Molecular Formula | C₁₄H₁₇N₅O₃S |
| Molecular Weight | 335.38 g/mol |
| SMILES | CCN(CCO)c1ccc(N=Nc2ncc(s2)--INVALID-LINK--[O-])c(C)c1 |
| InChI Key | UIHYHADQHHUIOF-UHFFFAOYSA-N |
A summary of key chemical data for Disperse Blue 106.
Synthesis of Disperse Blue 106
The synthesis of Disperse Blue 106 is a two-step process that is characteristic of the production of many azo dyes:
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Diazotization: The primary aromatic amine, 2-amino-5-nitrothiazole, is converted into a diazonium salt.
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Azo Coupling: The resulting diazonium salt is reacted with the coupling component, 2-[ethyl(3-methylphenyl)amino]ethanol, to form the final azo dye.
The overall synthesis pathway can be visualized as follows:
Figure 1: Synthesis pathway of Disperse Blue 106.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of Disperse Blue 106, compiled from established procedures for diazotization and azo coupling reactions.
Materials:
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2-Amino-5-nitrothiazole
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Concentrated Sulfuric Acid (98%)
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Sodium Nitrite
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2-[ethyl(3-methylphenyl)amino]ethanol
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Ice
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Water
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Sodium Hydroxide or other suitable base
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Filtration apparatus
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Standard laboratory glassware
Procedure:
Step 1: Diazotization of 2-Amino-5-nitrothiazole
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In a flask, carefully add 2-amino-5-nitrothiazole to concentrated sulfuric acid, ensuring the temperature is maintained below 30°C. This can be achieved by cooling the flask in an ice bath.
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Once the 2-amino-5-nitrothiazole is completely dissolved, cool the solution to a temperature between 0°C and 5°C.
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In a separate beaker, prepare a solution of sodium nitrite in concentrated sulfuric acid to form nitrosylsulfuric acid. This reaction is exothermic and should be done with caution, maintaining a low temperature.
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Slowly add the nitrosylsulfuric acid solution to the solution of 2-amino-5-nitrothiazole, while vigorously stirring and maintaining the temperature between 0°C and 5°C.
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After the addition is complete, continue to stir the mixture at 0-5°C for approximately 30-60 minutes to ensure the diazotization is complete. The resulting solution contains the thiazole diazonium salt.
Step 2: Azo Coupling
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In a separate reaction vessel, prepare a solution of the coupling component, 2-[ethyl(3-methylphenyl)amino]ethanol, in an appropriate solvent.
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Cool this solution to 0-5°C using an ice bath.
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Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with constant and efficient stirring.
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During the addition, maintain the pH of the reaction mixture. The optimal pH for the coupling reaction of N-alkylanilines is typically slightly acidic to neutral. The pH can be adjusted by the addition of a base, such as sodium hydroxide solution.
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A colored precipitate of Disperse Blue 106 will form. Continue stirring the reaction mixture at a low temperature for a few hours to ensure the reaction goes to completion.
Step 3: Isolation and Purification
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Collect the precipitated Disperse Blue 106 dye by filtration.
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Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.
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The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of higher purity.
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Dry the purified Disperse Blue 106 in a vacuum oven at a moderate temperature.
Quantitative Data
| Data Type | Expected Observations |
| Yield | Yields for azo dye synthesis can vary widely depending on the specific conditions and purification methods. A moderate to good yield would be expected for this reaction. |
| ¹H NMR | The spectrum would show characteristic peaks for the aromatic protons, the ethyl group (a quartet and a triplet), the methyl group on the benzene ring (a singlet), and the protons of the ethanolamine side chain. |
| ¹³C NMR | The spectrum would display signals corresponding to the carbon atoms of the thiazole ring, the benzene ring, the azo group, and the N-ethyl and ethanolamine substituents. |
| FT-IR (cm⁻¹) | Expected characteristic peaks would include: N-H stretching (if any secondary amine is present), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), N=N stretching (azo group), and C-N stretching. |
| UV-Vis (λmax) | The UV-Visible spectrum in a suitable solvent (e.g., ethanol or DMF) would exhibit a strong absorption band in the visible region, which is responsible for the blue color of the dye. |
A table of expected quantitative data for Disperse Blue 106.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the synthesis of Disperse Blue 106 to its final analysis.
Figure 2: Workflow for the synthesis and analysis of Disperse Blue 106.
Conclusion
This technical guide has detailed the chemical structure of Disperse Blue 106 and provided a comprehensive, step-by-step protocol for its synthesis. The synthesis involves the well-established chemical processes of diazotization and azo coupling. While specific, verified quantitative data on reaction yield and detailed spectroscopic analysis are not widely published, this guide offers a solid foundation for the laboratory preparation and characterization of this important disperse dye. Further research to quantify the reaction yield and fully characterize the spectroscopic properties of Disperse Blue 106 would be a valuable contribution to the field of dye chemistry.
